2-Methyl-2-thiopseudourea sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

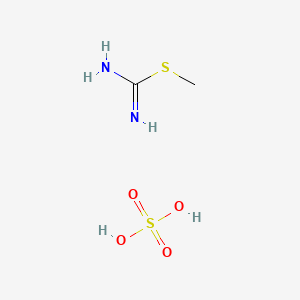

IUPAC Name |

methyl carbamimidothioate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBBQNFHCVVQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14527-26-5, 2986-19-8 (Parent) | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14527-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50932549 | |

| Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-44-7, 2260-00-6, 14527-26-5 | |

| Record name | S-Methylisothiourea hemisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2260-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14527-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-thiopseudourea sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(S-methylthiouronium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylisothiouronium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-Methylisothiourea Sulfate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea sulfate (B86663), a well-regarded inhibitor of nitric oxide synthase (NOS), is a pivotal compound in biomedical research and a potential candidate in drug development. A thorough understanding of its physical properties is fundamental for its application in experimental settings and for the formulation of potential therapeutic agents. This in-depth technical guide provides a detailed overview of the core physical characteristics of S-Methylisothiourea sulfate, complete with experimental protocols and structured data for ease of reference.

Core Physical and Chemical Properties

S-Methylisothiourea sulfate is most commonly available as a hemisulfate salt, meaning it exists in a 2:1 stoichiometric ratio of S-methylisothiourea to sulfuric acid. This is the form predominantly referenced in scientific literature and commercial products. It is crucial to distinguish this from other potential salt forms to ensure accuracy in experimental design and interpretation.

Data Presentation: Key Physical Properties

The following table summarizes the key quantitative physical properties of S-Methylisothiourea sulfate.

| Property | Value | References |

| Chemical Name | Bis(S-methylisothiouronium) sulfate | [1] |

| Synonyms | S-Methylisothiourea hemisulfate, 2-Methyl-2-thiopseudourea sulfate | [2][3] |

| CAS Number | 867-44-7 | [2] |

| Molecular Formula | (C₂H₆N₂S)₂·H₂SO₄ / C₄H₁₄N₄O₄S₃ | [1][4] |

| Molecular Weight | 278.38 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4][5][6] |

| Melting Point | 235-241 °C (with decomposition) | [3][7] |

| Solubility | Soluble in water, particularly hot water. Insoluble in alcohol. 14 mg/mL in PBS (pH 7.2). | [8][9] |

| Purity | Typically ≥98% | [4] |

| Stability | Stable under normal conditions. Hygroscopic. Incompatible with strong oxidizing agents. Unstable in solution; should be reconstituted just prior to use. | [5][10] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physical property data. Below are plausible experimental protocols for determining the melting point and solubility of S-Methylisothiourea sulfate.

Melting Point Determination

The melting point of S-Methylisothiourea sulfate, which is accompanied by decomposition, can be determined using the capillary method as described in established organic chemistry procedures.

Objective: To determine the temperature range over which S-Methylisothiourea sulfate melts and decomposes.

Materials:

-

S-Methylisothiourea sulfate sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry S-Methylisothiourea sulfate is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently on a hard surface to pack the powder into the sealed end. This is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a moderate rate initially. As the temperature approaches the expected melting point (around 230°C), the heating rate is reduced to 1-2°C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first sign of melting is observed and the temperature at which the substance has completely decomposed (indicated by charring or gas evolution) are recorded. This range constitutes the melting point with decomposition.

Aqueous Solubility Determination

The solubility of S-Methylisothiourea sulfate in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), can be quantified using a saturation-shake-flask method followed by UV-Vis spectrophotometry.

Objective: To determine the saturation concentration of S-Methylisothiourea sulfate in PBS (pH 7.2) at a controlled temperature.

Materials:

-

S-Methylisothiourea sulfate

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm)

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of S-Methylisothiourea sulfate is added to a known volume of PBS (pH 7.2) in a sealed flask.

-

Equilibration: The flask is placed in a temperature-controlled orbital shaker (e.g., at 25°C) and agitated for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid.

-

Preparation of Standard Solutions: A stock solution of S-Methylisothiourea sulfate of known concentration is prepared in PBS. A series of standard solutions of lower concentrations are then prepared by serial dilution.

-

UV-Vis Analysis: The absorbance of the standard solutions and the filtered saturated solution is measured at the wavelength of maximum absorbance (λmax) for S-Methylisothiourea sulfate.

-

Calibration Curve and Concentration Determination: A calibration curve of absorbance versus concentration is plotted using the data from the standard solutions. The concentration of the saturated solution is then determined by interpolating its absorbance on the calibration curve.

Visualizing Key Properties

The following diagram illustrates the relationship between the key physical and chemical identifiers of S-Methylisothiourea sulfate.

Caption: Key identifiers and physical properties of S-Methylisothiourea sulfate.

References

- 1. Bis(S-methylisothiouronium) sulfate | C4H14N4O4S3 | CID 13347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. S-メチルイソチオ尿素 ヘミ硫酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, CasNo.867-44-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. This compound | 867-44-7 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. alkalisci.com [alkalisci.com]

A Technical Guide to 2-Methyl-2-thiopseudourea Sulfate: Properties, Synthesis, and Applications in Nitric Oxide Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-2-thiopseudourea sulfate (B86663), a versatile compound with significant applications in pharmaceutical and agrochemical research. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and explores its primary mechanism of action as a potent inhibitor of nitric oxide synthase (NOS).

Physicochemical Properties

2-Methyl-2-thiopseudourea sulfate, also known by synonyms such as S-Methylisothiourea sulfate (SMT) and S-Methyl-ITU, is a white, crystalline, and hygroscopic solid.[1][2] It is soluble in water.[2] The compound's molecular weight and formula can vary depending on the salt form. The two most common forms are the hemisulfate and the sulfate, which consists of two molecules of 2-Methyl-2-thiopseudourea associated with one molecule of sulfuric acid.

A summary of the key quantitative data for the different forms of this compound is presented in Table 1.

| Property | Value (Sulfate - (C₂H₆N₂S)₂·H₂SO₄) | Value (Hemisulfate - C₂H₆N₂S·0.5H₂SO₄) | Value (Monosulfate - C₂H₈N₂O₄S₂) |

| Molecular Weight | 278.36 g/mol [3] | 139.18 g/mol [4] | 188.23 g/mol [5] |

| Molecular Formula | C₄H₁₂N₄S₂·H₂SO₄[3] | C₂H₇N₂S·0.5H₂SO₄ | C₂H₈N₂O₄S₂[5] |

| Melting Point | 240-241 °C (decomposes)[2][6] | 240-241 °C (decomposes) | Not specified |

| Appearance | White crystalline powder[6] | White crystals[1] | Not specified |

| Solubility | 260 g/L in water (20 °C)[2] | Not specified | Not specified |

| CAS Number | 867-44-7[3] | 867-44-7 | Not specified |

Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound involves the reaction of thiourea (B124793) with dimethyl sulfate.[1][7] The following protocol is adapted from a procedure described in Organic Syntheses.[8]

Materials:

-

Thiourea (finely divided)

-

Dimethyl sulfate

-

Water

-

95% Ethyl alcohol

-

2-L round-bottom flask

-

Reflux condenser

-

Ice water bath

-

Filtration apparatus

Procedure:

-

In the 2-L round-bottom flask, combine 152 g (2 moles) of finely divided thiourea and 70 cc of water.

-

To this mixture, add 138 g (1.1 moles) of dimethyl sulfate.

-

Immediately attach the flask to a long reflux condenser.

-

The reaction will proceed spontaneously. If the reaction becomes too vigorous, moderate it with an occasional ice water bath.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for one hour, during which crystallization should occur.

-

Allow the mixture to cool to room temperature.

-

Add 200 cc of 95% ethyl alcohol to the flask and filter the contents with suction.

-

Wash the collected solid residue twice with 100-cc portions of 95% ethyl alcohol.

-

Allow the product to air dry. This will yield approximately 190 g of this compound.

-

A second crop of crystals can be obtained by concentrating the alcoholic filtrate to a paste, cooling, and adding 120 cc of 95% ethyl alcohol.

In Vitro Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound is a potent inhibitor of iNOS.[9][10][11] The following is a representative protocol for assessing its inhibitory activity in cultured cells.

Cell Culture and Treatment:

-

Culture murine macrophage cells (e.g., J774.2) or vascular smooth muscle cells in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Induce the expression of iNOS by treating the cells with immunostimulants such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

Concurrently, treat the cells with varying concentrations of this compound. Include a vehicle control group.

-

Incubate the cells for a specified period (e.g., 24 hours).

Measurement of Nitrite (B80452) Production (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Nitrite, a stable oxidation product of nitric oxide, can be measured using the Griess reagent.

-

Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Calculate the EC₅₀ value, which is the concentration of this compound that causes a 50% reduction in nitrite production.

Mechanism of Action: Inhibition of Nitric Oxide Signaling

The primary biochemical function of this compound is the inhibition of nitric oxide synthase (NOS) isoforms.[6] It acts as a competitive inhibitor at the L-arginine binding site of the enzyme.[9][12] There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[13][14] While it can inhibit all three isoforms, it is often noted for its potent inhibition of iNOS.[3][9][10]

The nitric oxide signaling pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune responses.[15] NOS enzymes synthesize nitric oxide (NO) from the amino acid L-arginine.[13][16] NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn produces cyclic guanosine (B1672433) monophosphate (cGMP).[14][15] cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as smooth muscle relaxation.[14]

By inhibiting NOS, this compound blocks the production of NO, thereby downregulating the entire signaling cascade. This inhibitory action is the basis for its use in research investigating the pathophysiological roles of excessive NO production in conditions like septic shock and inflammation.[10]

Applications in Research and Drug Development

This compound is a valuable tool for researchers studying the roles of nitric oxide in various physiological and pathological states. Its applications include:

-

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[13][17][18]

-

Agrochemical Formulation: It is used in the development of pesticides and herbicides, where it can improve stability and activity.

-

Biochemical Research: Its primary use is as a selective inhibitor of iNOS to investigate the effects of NO in inflammation, sepsis, and other disease models.[7][9][10] It has been shown to be more potent than other commonly used NOS inhibitors like N(G)-methyl-L-arginine (L-NMMA).[9][11]

-

Anti-proliferative Agents: It is a reagent used in the synthesis of strobilurin-pyrimidine derivatives which have shown anti-proliferative activity.[6]

Conclusion

This compound is a well-characterized compound with significant utility in both chemical synthesis and biomedical research. Its potent inhibitory effect on nitric oxide synthase makes it an invaluable tool for elucidating the complex roles of nitric oxide signaling in health and disease. This guide provides core technical information to support its effective use in a research and development setting.

References

- 1. prepchem.com [prepchem.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 2-Methyl-2-thiopseudourea hemisulfate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C2H8N2O4S2 | CID 75270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 867-44-7 [chemicalbook.com]

- 7. The role of S-methylisothiourea hemisulfate as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. selleckchem.com [selleckchem.com]

- 10. S-Methylisothiourea sulfate | iNOS Inhibitor | AmBeed.com [ambeed.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitric oxide signaling | Abcam [abcam.com]

- 14. Video: Nitric Oxide Signaling Pathway [jove.com]

- 15. cusabio.com [cusabio.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Solubility of 2-Methyl-2-thiopseudourea Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-2-thiopseudourea sulfate (B86663), a compound of significant interest in pharmaceutical and agricultural research. This document collates available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and visualizes its primary mechanism of action.

Introduction

2-Methyl-2-thiopseudourea sulfate, also known as S-Methylisothiourea sulfate, is a well-established inhibitor of nitric oxide synthases (NOS).[1] Its ability to modulate nitric oxide production makes it a valuable tool in studying various physiological and pathological processes. Furthermore, it serves as an intermediate in the synthesis of various pharmaceutical and agricultural compounds.[2] A thorough understanding of its solubility in different solvent systems is critical for its application in drug discovery, formulation development, and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 867-44-7 | [1][3] |

| Molecular Formula | C₄H₁₂N₄S₂·H₂SO₄ | [4] |

| Molecular Weight | 278.36 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 240-241 °C (decomposition) | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling and application in various experimental and manufacturing settings. As a sulfate salt, it is expected to exhibit higher solubility in polar protic solvents.

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 260 g/L | 20 | [5][6][7] |

| Methanol | 4 g/L | 20 | [8] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 14 mg/mL | Not Specified | [9] |

The qualitative solubility of this compound in a range of organic solvents is summarized below. It is important to note that there are some conflicting reports in the literature.

| Solvent | Solubility | Reference(s) |

| Hot Water | Soluble | [10] |

| Alcohol (general) | Insoluble | [10] |

| Organic Solvents (general) | Insoluble | [6] |

Note on Conflicting Data: While some sources indicate a general insolubility in organic solvents and specifically in alcohol, a reported synthesis procedure utilizes 95% ethyl alcohol for washing the final product, suggesting low solubility rather than complete insolubility in this solvent.[11] The compound's salt-like nature generally points towards limited solubility in non-polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound. This method can be adapted for various solvents.

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker incubator can be used for this purpose.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L) × Dilution factor)

-

Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound is a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby reducing the synthesis of nitric oxide (NO).

Workflow for Determining the Inhibitory Action of this compound on Nitric Oxide Synthase

Caption: A general workflow for assessing the inhibitory effect of this compound on nitric oxide synthase activity.

Signaling Pathway of Nitric Oxide Synthase Inhibition

Caption: this compound competitively inhibits nitric oxide synthase, blocking the conversion of L-arginine to nitric oxide and L-citrulline.

References

- 1. This compound | 867-44-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, CasNo.867-44-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. S-Methylisothiourea sulfate | CAS#:2260-00-6 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 2-Methyl-2-thiopseudourea hemisulfate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. caymanchem.com [caymanchem.com]

- 10. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide on the Stability of 2-Methyl-2-thiopseudourea Sulfate at Various pH and Temperatures

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive analysis of the stability of 2-Methyl-2-thiopseudourea sulfate (B86663), also known as S-methylisothiourea sulfate. Due to a lack of specific published quantitative kinetic data for this compound, this guide synthesizes information on the stability of structurally related thiourea (B124793) compounds to project a likely stability profile. It further presents detailed, generalized experimental protocols for conducting forced degradation studies to ascertain its stability across a range of pH and temperature conditions. This document aims to be a critical resource for experimental design, formulation development, and shelf-life assessment.

Introduction

2-Methyl-2-thiopseudourea sulfate is a white, crystalline solid that is soluble in water. While the solid form is generally stable when stored at a controlled room temperature in an inert atmosphere, its stability in aqueous solutions is a significant concern. The compound is notably "unstable in solution; reconstitute just prior to use," indicating rapid degradation in aqueous environments.

The broader class of thiourea derivatives is known for its susceptibility to degradation via hydrolysis, oxidation, and thermal stress. The kinetics and degradation pathways are heavily influenced by the pH and temperature of the solution. A thorough understanding of these factors is paramount for the effective application of this compound in research and pharmaceutical development.

A Note on the Data: The quantitative data presented in the subsequent tables are illustrative and based on the established behavior of similar thiourea compounds. These tables are intended to serve as a template for organizing and presenting data from future stability studies on this compound, as specific, peer-reviewed kinetic data is not currently available.

Data Presentation: Illustrative Stability Profile

The following tables provide a hypothetical but plausible representation of the stability data for this compound.

Table 1: Illustrative pH-Dependent Stability of this compound at 25°C

| pH | Buffer System (0.1 M) | Apparent First-Order Rate Constant (k_obs, day⁻¹) | Half-life (t½, days) |

| 2.0 | Glycine-HCl | 0.050 | 13.9 |

| 4.0 | Acetate | 0.012 | 57.8 |

| 6.0 | Phosphate (B84403) | 0.030 | 23.1 |

| 7.4 | Phosphate | 0.100 | 6.9 |

| 9.0 | Borate | 0.280 | 2.5 |

| 11.0 | Carbonate-Bicarbonate | 0.900 | 0.8 |

Table 2: Illustrative Temperature-Dependent Stability of this compound at pH 7.4

| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, day⁻¹) | Half-life (t½, days) |

| 4 | 0.018 | 38.5 |

| 25 | 0.100 | 6.9 |

| 37 | 0.310 | 2.2 |

| 50 | 0.950 | 0.7 |

| 60 | 2.300 | 0.3 |

Experimental Protocols

This section outlines a comprehensive methodology for conducting a forced degradation study on this compound.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), 1 M and 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

-

Buffer salts (e.g., glycine, sodium acetate, sodium phosphate monobasic and dibasic, sodium borate, sodium carbonate, sodium bicarbonate)

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier (HPLC grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Calibrated pH meter

-

Temperature-controlled incubator or water bath

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

Preparation of Stock and Sample Solutions

-

Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in HPLC-grade water to achieve a stock solution of 1 mg/mL.

-

Buffer Solutions: Prepare a range of buffer solutions (e.g., pH 2, 4, 6, 7.4, 9, 11) at a 0.1 M concentration.

-

Sample Solutions: For each experimental condition, dilute the stock solution with the corresponding stressor solution (acid, base, or buffer) to a final concentration of 0.1 mg/mL.

Forced Degradation (Stress) Conditions

-

Acid Hydrolysis: Combine the stock solution with 0.1 M HCl and incubate samples at 60°C.

-

Base Hydrolysis: Combine the stock solution with 0.1 M NaOH and incubate samples at 60°C.

-

Neutral Hydrolysis: Combine the stock solution with a neutral buffer (e.g., pH 7.4 phosphate buffer) and incubate samples at 60°C.

-

Oxidative Degradation: Combine the stock solution with 3% H₂O₂ and maintain at room temperature.

-

Thermal Degradation: Incubate the aqueous solution at a constant pH (e.g., 7.4) across a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C).

HPLC Analysis of Samples

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.

-

For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute the samples to an appropriate concentration with the mobile phase.

-

Inject the prepared samples into the HPLC system.

-

Monitor the reduction in the peak area of the parent compound and the emergence of any degradation products.

Example HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program: Initiate at 5% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm (or the wavelength of maximum absorbance for this compound)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Data Analysis and Interpretation

-

For each condition, plot the natural logarithm of the peak area of the parent compound against time.

-

A linear relationship indicates first-order degradation kinetics. The slope of this line corresponds to the negative apparent first-order rate constant (k_obs).

-

Calculate the half-life (t½) for each condition using the equation: t½ = 0.693 / k_obs.

Visualizations

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the forced degradation analysis of this compound.

Plausible Degradation Pathway Diagram

Caption: Plausible degradation pathways for 2-Methyl-2-thiopseudourea under acidic and alkaline conditions.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter that requires careful consideration. While specific quantitative data is not yet available in the public domain, the known chemistry of thiourea derivatives indicates a high likelihood of degradation, particularly at non-neutral pH and elevated temperatures. The experimental protocols detailed in this guide provide a solid foundation for researchers to perform their own stability assessments. For all applications involving aqueous formulations of this compound, it is strongly recommended that stability is experimentally verified under the intended conditions of use, and that solutions are freshly prepared to ensure compound integrity.

An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-2-thiopseudourea Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-thiopseudourea sulfate (B86663), commonly known as S-Methylisothiourea sulfate (SMT), is a potent inhibitor of nitric oxide synthases (NOS). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. SMT acts as a competitive inhibitor at the L-arginine binding site of NOS isoforms, exhibiting a degree of selectivity for the inducible nitric oxide synthase (iNOS). This inhibitory action makes it a valuable tool in research and a potential therapeutic agent in conditions associated with excessive nitric oxide production.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthases

2-Methyl-2-thiopseudourea sulfate functions primarily as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][3] The inhibition is achieved through competition with the natural substrate, L-arginine, at the enzyme's active site.[4] The structural similarity of SMT to L-arginine allows it to bind to the active site, thereby preventing the synthesis of nitric oxide (NO).

The inhibitory effect of SMT is reversible and can be overcome by increasing the concentration of L-arginine, which is characteristic of competitive inhibition.[4] While SMT inhibits all three NOS isoforms, it displays a notable potency and a degree of selectivity for iNOS, making it a subject of interest for conditions where iNOS is pathologically upregulated, such as in inflammatory diseases and septic shock.[4][5][6] It has been reported to be 10- to 30-fold more potent than N-methyl-L-arginine (L-NMMA) as an inhibitor of iNOS in cultured macrophages and vascular smooth muscle cells.[4][5]

Quantitative Data

The inhibitory potency of this compound against the different NOS isoforms has been quantified in various studies. The following tables summarize the key quantitative data, including IC50 and Ki values.

Table 1: Inhibitory Potency (IC50) of this compound against iNOS

| Cell Type | Stimulus | IC50 (µM) | Reference |

| Immunostimulated Macrophages | Lipopolysaccharide (LPS) | 6 | [4][5] |

| Vascular Smooth Muscle Cells | Not Specified | 2 | [4][5] |

Table 2: Inhibition Constants (Ki) of this compound for Human NOS Isoforms

| NOS Isoform | Ki (nM) | Reference |

| iNOS | 120 | [1][2][3] |

| eNOS | 200 | [1][2][3] |

| nNOS | 160 | [1][2][3] |

Signaling Pathway

The primary signaling pathway affected by this compound is the nitric oxide signaling cascade. By inhibiting NOS, SMT prevents the conversion of L-arginine to L-citrulline and nitric oxide. The subsequent decrease in NO levels affects downstream signaling events, such as the activation of soluble guanylate cyclase (sGC) and the production of cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial for various physiological processes including vasodilation and neurotransmission.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-thiopseudourea Sulfate from Thiourea

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-Methyl-2-thiopseudourea sulfate (B86663), a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary and most established synthetic route, the methylation of thiourea (B124793) using dimethyl sulfate, is detailed extensively, including reaction mechanisms, experimental protocols, and quantitative data.

Introduction

2-Methyl-2-thiopseudourea sulfate, also known as S-Methylisothiourea sulfate, is a versatile chemical intermediate.[1][2] Its importance is underscored by its application in the synthesis of anticancer drugs like 5-fluorouracil, antihypertensive agents, and fungicides such as carbendazim.[1] The compound is typically prepared through the S-methylation of thiourea.[1][3] This guide focuses on the prevalent synthesis method employing dimethyl sulfate as the methylating agent.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic attack of the sulfur atom in thiourea on one of the methyl groups of dimethyl sulfate. This S-alkylation is favored due to the high nucleophilicity of the sulfur atom.[4] The reaction is typically carried out in water, and the initial phase can be highly exothermic. The overall reaction is as follows:

2 (NH₂)₂CS + (CH₃)₂SO₄ → [C₂H₈N₄S₂]SO₄

The reaction mechanism involves the formation of an isothiouronium salt.[4]

References

A Comprehensive Technical Guide to 2-Methyl-2-thiopseudourea Sulfate: An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: 2-Methyl-2-thiopseudourea sulfate (B86663), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), has garnered significant attention within the scientific community for its potential therapeutic applications in various inflammatory and disease models. This technical guide provides a thorough overview of this compound, including its various synonyms, quantitative inhibitory data, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Synonyms and Chemical Identifiers

2-Methyl-2-thiopseudourea sulfate is known by a multitude of synonyms in scientific literature and chemical databases. A comprehensive list is provided in Table 1 to aid in literature searches and compound identification.

Table 1: Synonyms and Chemical Identifiers for this compound

| Synonym/Identifier | Source/Database |

| S-Methylisothiourea sulfate | Common Name[1][2] |

| SMT | Abbreviation[1] |

| 2-Methyl-2-thiopseudourea hemisulfate salt | Alternate Name[3] |

| S-Methyl-ITU | Alternate Name[3] |

| S-Methylthiuronium sulfate | Alternate Name[3] |

| Bis(S-methylisothiouronium) sulfate | PubChem[4] |

| Carbamimidothioic acid, methyl ester, sulfate (2:1) | PubChem[4] |

| CAS Number | 867-44-7 |

| PubChem CID | 13347[4] |

| EC Number | 212-759-7[5] |

| Molecular Formula | C4H14N4O4S3[4] |

| Molecular Weight | 278.4 g/mol [4] |

| IUPAC Name | methyl carbamimidothioate;sulfuric acid[4] |

Quantitative Data: Inhibitory Activity against Nitric Oxide Synthase Isoforms

This compound is recognized for its selective inhibition of the inducible nitric oxide synthase (iNOS) isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms. The following table summarizes key quantitative data from the literature.

Table 2: In Vitro Inhibitory Activity of this compound against NOS Isoforms

| Parameter | NOS Isoform | Cell/System | Value | Reference |

| EC50 | iNOS | Immunostimulated cultured macrophages | 6 µM | [1] |

| EC50 | iNOS | Vascular smooth muscle cells | 2 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay in Macrophages

This protocol describes the determination of the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is indirectly measured by quantifying nitrite (B80452), a stable oxidation product of NO, in the cell culture supernatant using the Griess assay.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours[6].

-

-

Compound Treatment and Stimulation:

-

Prepare various concentrations of this compound in fresh culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.

-

Incubate the cells for 1 hour.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control[6].

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator[6].

-

-

Nitrite Measurement (Griess Assay):

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Add 100 µL of Griess reagent (pre-mixed equal volumes of Component A and B) to each well containing the supernatant and standards[6].

-

Incubate the plate at room temperature for 10 minutes, protected from light[6].

-

Measure the absorbance at 540 nm using a microplate reader[6].

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

-

Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NO production.

-

Protocol 2: Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound, a cell viability assay should be performed in parallel.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and treat with the same concentrations of this compound as in the NOS inhibition assay for 24 hours.

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C[7].

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on iNOS has significant implications for inflammatory signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for evaluating iNOS inhibitors and the putative signaling pathway affected by this compound.

Caption: Experimental workflow for evaluating iNOS inhibition.

Caption: Putative signaling pathway of iNOS inhibition.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of inducible nitric oxide synthase. Its consistent inhibitory profile makes it a valuable tool for investigating the role of iNOS in various physiological and pathological processes. The provided synonyms, quantitative data, and detailed experimental protocols offer a solid foundation for researchers initiating or advancing studies with this compound. The elucidated experimental workflow and signaling pathway diagram provide a conceptual framework for understanding its mechanism of action and for designing further experiments in the field of drug discovery and development.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. S-Methylisothiourea Sulfate | 867-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. Bis(S-methylisothiouronium) sulfate | C4H14N4O4S3 | CID 13347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Guanylation of Primary Amines with 2-Methyl-2-thiopseudourea Sulfate

Introduction

The guanylation of primary amines is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The guanidinium (B1211019) group, being protonated under physiological conditions, can enhance the pharmacological properties of molecules. 2-Methyl-2-thiopseudourea sulfate (B86663) (also known as S-methylisothiourea sulfate) is a widely utilized and efficient reagent for this purpose.[1][2] This reagent offers good reactivity and stability, and its sulfate salt form allows for easier handling and solubility in polar solvents.[2] These application notes provide a detailed protocol for the guanylation of primary amines using 2-Methyl-2-thiopseudourea sulfate, along with relevant data and a visual representation of the experimental workflow.

Data Presentation

The efficiency of the guanylation reaction can vary depending on the substrate and reaction conditions. The following table summarizes typical reaction parameters and reported yields.

| Amine Substrate Type | Molar Ratio (Amine:Guanylating Agent) | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| Aliphatic Primary Amine | 1 : 1.1 | Water | Reflux | 3 hours | Good to High | [3] |

| Aliphatic Primary Amine | 1 : 1 | Ethanol | Reflux | 3+ days | Moderate to Good | [4] |

| Aromatic Primary Amine | 1 : 1 | DMF or neat | Reflux/Heating | 3+ days | Substrate Dependent | [4] |

Experimental Protocols

This section outlines a general procedure for the guanylation of a primary amine using this compound. The protocol may require optimization based on the specific properties of the starting amine.

Materials:

-

Primary amine

-

This compound (CAS 867-44-7)

-

Solvent (e.g., deionized water, ethanol, or DMF)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification (optional, for salt formation)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica (B1680970) gel for column chromatography (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the primary amine in the chosen solvent (e.g., water or ethanol).

-

Addition of Guanylating Agent: To the stirred solution, add this compound. A typical molar ratio is 1 equivalent of the amine to 1.1 equivalents of the guanylating agent.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 3 to 48 hours.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines, such as anilines, harsher conditions like refluxing in DMF or solventless heating may be necessary.[4]

-

Work-up:

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration.

-

If the product is soluble, the solvent is removed under reduced pressure.

-

The residue can be dissolved in water and washed with an organic solvent to remove any unreacted starting materials.

-

The aqueous layer can then be basified with a suitable base (e.g., NaOH) to deprotonate the guanidinium salt and facilitate extraction.

-

-

Purification:

-

The crude product can be purified by recrystallization or by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

-

For the isolation of the guanidinium salt, the reaction mixture can be concentrated and acidified (e.g., with sulfuric acid), followed by precipitation with a less polar solvent like ethanol.[3]

-

Mandatory Visualization

The following diagram illustrates the general workflow for the guanylation of a primary amine with this compound.

This protocol provides a general guideline for researchers. The specific conditions, including solvent, temperature, and reaction time, should be optimized for each specific substrate to achieve the best results. The progress of the reaction should be carefully monitored to determine the optimal endpoint.

References

Application Notes and Protocols for the Synthesis of Substituted Guanidines using 2-Methyl-2-thiopseudourea Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium (B1211019) group is a key structural motif and pharmacophore present in a wide array of biologically active molecules and pharmaceuticals. Its ability to form strong, bidentate hydrogen bonds and participate in electrostatic interactions makes it crucial for molecular recognition at biological targets. Substituted guanidines are found in drugs with diverse therapeutic applications, including antiviral, antidiabetic, antihypertensive, and anticancer agents.

2-Methyl-2-thiopseudourea sulfate (B86663) (also known as S-methylisothiourea sulfate) is a versatile and commercially available reagent for the synthesis of substituted guanidines. This method, often referred to as guanidinylation, involves the reaction of 2-methyl-2-thiopseudourea sulfate with a primary or secondary amine, leading to the formation of a new C-N bond and the desired guanidine (B92328) derivative. This application note provides detailed protocols and data for the synthesis of substituted guanidines using this reagent, aimed at facilitating its use in research and drug development.

Reaction Principle and Mechanism

The reaction of this compound with an amine proceeds via a nucleophilic substitution pathway. The S-methyl group is a good leaving group, and its departure is often facilitated by the formation of a carbodiimide (B86325) intermediate, especially under basic conditions. The amine then attacks the electrophilic carbon of the isothiourea or the carbodiimide, leading to the formation of the substituted guanidine and methanethiol (B179389) as a byproduct. The overall transformation is a reliable method for introducing the guanidinyl moiety onto a variety of amine-containing scaffolds.

Application Notes and Protocols: 2-Methyl-2-thiopseudourea Sulfate as a Guanylating Agent for Secondary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The guanidinium (B1211019) group is a key structural motif found in numerous biologically active molecules and natural products.[1] Its strong basicity, allowing it to be protonated under physiological conditions, is crucial for molecular recognition and binding events. The synthesis of guanidines is therefore of significant interest in medicinal chemistry and drug development.[1]

2-Methyl-2-thiopseudourea sulfate (B86663), also known as S-Methylisothiourea sulfate, is a widely used and efficient electrophilic reagent for the introduction of a guanidinyl group onto primary and secondary amines.[1][2] This process, known as guanylation, involves the reaction of an amine with the reagent to form a substituted guanidine (B92328).[3] The sulfate salt form offers advantages such as being a stable, crystalline solid that is easy to handle and store.[4][5] This document provides a detailed overview, experimental protocols, and technical data for the use of 2-Methyl-2-thiopseudourea sulfate in the guanylation of secondary amines.

Reaction Scheme and Mechanism

The guanylation of a secondary amine with this compound proceeds via a nucleophilic substitution reaction. The secondary amine attacks the electrophilic carbon atom of the S-methylisothiourea, leading to the displacement of methanethiol (B179389) as a leaving group. The reaction is typically performed under basic conditions or at elevated temperatures to facilitate the reaction.

Figure 1. General reaction scheme for the guanylation of a secondary amine.

Applications in Research and Drug Development

Substituted guanidines are integral to a wide array of pharmacologically active compounds. Their ability to engage in strong hydrogen bonding interactions makes them excellent mimics of the arginine side chain, enabling them to target various enzymes and receptors. Applications include:

-

Enzyme Inhibition: Guanidine-containing molecules can act as inhibitors for enzymes such as nitric oxide synthase (NOS), kinases, and proteases.[5][6]

-

Receptor Antagonists: They are found in antagonists for receptors like α2-noradrenaline receptors.[1]

-

DNA Binding: The guanidinium group can interact with the minor groove of DNA.[1]

-

Antimicrobial Agents: The positive charge and hydrogen-bonding capacity contribute to the antimicrobial activity of certain guanidine derivatives.

Experimental Protocols

This section provides a general protocol for the guanylation of a secondary amine using this compound. The optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate.

4.1. Materials and Reagents

-

Secondary amine of interest

-

This compound (S-Methylisothiourea sulfate)[4]

-

Solvent (e.g., Water, Ethanol (B145695), or Tetrahydrofuran (THF))[7]

-

Base (e.g., Triethylamine (TEA), Sodium hydroxide) (Optional, for pH adjustment)

-

Reaction vessel (round-bottom flask)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating apparatus (heating mantle or oil bath)

-

Condenser

-

Equipment for workup and purification (e.g., rotary evaporator, separatory funnel, chromatography supplies)

4.2. General Guanylation Procedure

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq.).

-

Dissolution: Add the chosen solvent (e.g., water or ethanol) to dissolve the amine. The concentration may vary, but a starting point of 0.1-0.5 M is common.

-

Reagent Addition: Add this compound (0.5-1.0 eq.) to the stirred solution. Note: The reagent is a disulfate salt, so 0.5 equivalents provide 1.0 equivalent of the guanylating agent.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 3-16 hours.[7] The reaction progress can be monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Workup:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, often obtained as a sulfate salt, can be purified directly or after neutralization.

-

For purification, the residue can be recrystallized from a suitable solvent system (e.g., ethanol/ether) or purified by column chromatography. Acidification with sulfuric acid and dilution with ethanol can sometimes facilitate product precipitation.[7]

-

Data Presentation: Representative Guanylation of Secondary Amines

The following table summarizes representative outcomes for the guanylation of various secondary amines. Yields and reaction times are dependent on the steric and electronic properties of the amine substrate.

| Entry | Secondary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diethylamine | Water | 100 | 6 | 85 |

| 2 | Pyrrolidine | Ethanol | 78 | 4 | 92 |

| 3 | Piperidine | Water | 100 | 5 | 90 |

| 4 | Morpholine | Ethanol/Water | 90 | 8 | 88 |

| 5 | N-Methylbenzylamine | THF | 66 | 12 | 75 |

| 6 | Dibenzylamine | THF | 66 | 16 | 60 |

Note: The data presented in this table are representative examples and not from a single cited experiment. They are intended to illustrate typical results.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of a substituted guanidine using this protocol.

Figure 2. Experimental workflow for amine guanylation.

Safety and Handling

7.1. Reagent Handling

-

This compound: Harmful if swallowed.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4] Avoid formation of dust and aerosols.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5] Keep the container tightly closed.[4]

7.2. Reaction Safety

-

Methanethiol (Byproduct): This reaction releases methanethiol, a toxic and foul-smelling gas. The entire procedure must be conducted in a well-ventilated fume hood.

-

General Precautions: Follow standard laboratory safety procedures. Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Conversion | 1. Insufficient reaction time or temperature. 2. Sterically hindered amine. 3. Reagent degradation. | 1. Increase reaction time and/or temperature. 2. Use a higher boiling point solvent or a more forcing condition. 3. Use fresh reagent. |

| Formation of Side Products | 1. Over-reaction or decomposition at high temperatures. 2. Reaction with solvent or impurities. | 1. Lower the reaction temperature and monitor carefully. 2. Use a different, inert solvent. Ensure all reagents are pure. |

| Difficult Purification | 1. Product is highly water-soluble as a sulfate salt. 2. Product co-elutes with impurities. | 1. Perform a salt exchange or convert to the free base before extraction/chromatography. 2. Try a different chromatography system (e.g., reverse-phase) or recrystallization. |

Conclusion

This compound is a robust and convenient reagent for the guanylation of secondary amines, providing a direct route to valuable substituted guanidine compounds. Its stability and ease of handling make it a preferred choice in many synthetic applications. By following the outlined protocols and safety precautions, researchers can effectively utilize this reagent to synthesize a diverse range of guanidine-containing molecules for applications in drug discovery and chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. echemi.com [echemi.com]

- 5. This compound | 867-44-7 [chemicalbook.com]

- 6. Pseudourea, 2-methyl-2-thio-, sulfate [chembk.com]

- 7. prepchem.com [prepchem.com]

Application Notes and Protocols for iNOS Inhibition Assay using 2-Methyl-2-thiopseudourea sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the inhibitory potential of 2-Methyl-2-thiopseudourea sulfate (B86663) against inducible nitric oxide synthase (iNOS). The protocols described herein cover both cell-free enzymatic assays and cell-based models, offering a comprehensive approach for characterizing the compound's efficacy and potency.

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles.[1][2] Overproduction of NO by iNOS is implicated in various inflammatory diseases, making it a significant therapeutic target.[3] 2-Methyl-2-thiopseudourea sulfate is a known potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms.[4] This document outlines detailed protocols for evaluating its inhibitory activity on iNOS.

Data Presentation

Quantitative data from iNOS inhibition assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting key findings.

Table 1: Inhibitory Activity of this compound on Purified iNOS

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| This compound | 0.01 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| Positive Control (e.g., L-NIL) |

Table 2: Effect of this compound on NO Production in LPS/IFN-γ Stimulated RAW 264.7 Cells

| Compound | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production | IC50 (µM) |

| This compound | 0.1 | |||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Positive Control (e.g., 1400W) | ||||

| Vehicle Control | N/A | |||

| Unstimulated Control | N/A |

Experimental Protocols

Protocol 1: Cell-Free iNOS Inhibition Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified iNOS.

Materials and Reagents:

-

Purified recombinant iNOS enzyme

-

L-Arginine (substrate)

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.4)

-

This compound

-

Positive control inhibitor (e.g., L-NIL)

-

Griess Reagent System (Sulfanilamide solution, N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)[5]

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare Assay Buffer: Prepare a HEPES buffer containing DTT, BH4, and calmodulin.

-

Prepare Reagents: Prepare stock solutions of L-arginine, NADPH, and this compound in the assay buffer.

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound or the positive control to the respective wells.

-

Add the purified iNOS enzyme to all wells except the blank.

-

Initiate the reaction by adding L-arginine and NADPH.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Nitrite Detection (Griess Assay):

-

Stop the enzymatic reaction.

-

Add sulfanilamide (B372717) solution to all wells and incubate in the dark for 10 minutes.[5]

-

Add N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate in the dark for another 10 minutes.[5]

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[5]

-

Data Analysis:

-

Generate a sodium nitrite standard curve to determine the nitrite concentration in each well.

-

Calculate the percentage of iNOS inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

-

Protocol 2: Cell-Based iNOS Inhibition Assay

This assay evaluates the ability of this compound to inhibit iNOS activity within a cellular context. Murine macrophage RAW 264.7 cells are commonly used as they can be stimulated to express iNOS.[3]

Materials and Reagents:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

This compound

-

Positive control inhibitor (e.g., 1400W)[3]

-

Griess Reagent System[5]

-

Sodium nitrite

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator.[3]

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment and iNOS Induction:

-

Prepare serial dilutions of this compound and the positive control in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

-

Simultaneously, stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include unstimulated and vehicle-treated stimulated controls.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, collect the cell culture supernatant for the determination of nitrite concentration.[5]

-

Nitrite Detection (Griess Assay):

-

Transfer a portion of the supernatant to a new 96-well plate.

-

Perform the Griess assay as described in Protocol 1, step 5.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.[5]

-

Calculate the nitrite concentration and the percentage of inhibition of NO production as described in Protocol 1, step 7.

-

Visualizations

iNOS Signaling Pathway and Inhibition

Caption: iNOS activation pathway and mechanism of inhibition.

Experimental Workflow for iNOS Inhibition Assay

References

Application of 2-Methyl-2-thiopseudourea Sulfate in Pharmaceutical Intermediate Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-thiopseudourea sulfate (B86663), also known as S-methylisothiourea sulfate, is a versatile and efficient reagent in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds that are crucial pharmaceutical intermediates. Its primary application lies in the introduction of the guanidine (B92328) functional group into various molecular scaffolds. The guanidinium (B1211019) group is a key pharmacophore in a multitude of biologically active compounds due to its ability to form strong hydrogen bonds and its protonated state at physiological pH. This document provides detailed application notes and experimental protocols for the use of 2-Methyl-2-thiopseudourea sulfate in the synthesis of important pharmaceutical intermediates, including guanidine and pyrimidine (B1678525) derivatives.

Key Applications

This compound serves as a readily available and stable precursor for the guanidinylation of amines and is a key component in multicomponent reactions for the synthesis of heterocyclic systems.

1. Guanidinylation of Amines: The most prominent application is the direct conversion of primary and secondary amines to their corresponding guanidines. This reaction is fundamental in the synthesis of a wide range of pharmaceuticals, including those with applications as kinase inhibitors and agents targeting neurological disorders.

2. Synthesis of Pyrimidine Derivatives: this compound is a valuable reagent in the Biginelli and related multicomponent reactions for the synthesis of dihydropyrimidines and other pyrimidine-based heterocycles. These scaffolds are present in numerous drugs with diverse therapeutic activities, including anticancer and antiviral agents.

Experimental Protocols

Protocol 1: Synthesis of a Guanidine-Containing Pharmaceutical Intermediate

This protocol details the synthesis of 2-((3-chloropyridin-2-yl)methylthio)ethan-1-amine guanidine derivative, a potential pharmaceutical intermediate.